4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole

Catalog No.
S3009791
CAS No.
479063-69-9
M.F
C16H22N2OSe
M. Wt
337.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole

CAS Number

479063-69-9

Product Name

4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole

IUPAC Name

4-(4-octoxyphenyl)selenadiazole

Molecular Formula

C16H22N2OSe

Molecular Weight

337.336

InChI

InChI=1S/C16H22N2OSe/c1-2-3-4-5-6-7-12-19-15-10-8-14(9-11-15)16-13-20-18-17-16/h8-11,13H,2-7,12H2,1H3

InChI Key

VIFHCOZHANZPIF-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]N=N2

Solubility

not available
  • Organic Electronics: Organic semiconductors are a class of materials with electrical properties that can be tuned for various applications in electronics. Selenium-containing heterocycles, like 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole, have been explored for their potential use in organic field-effect transistors (OFETs) due to their ability to transport charge carriers. Further research on this specific compound might reveal its suitability for OFET fabrication. Source: Organic Electronics by H. Klauk (2015):
  • Optoelectronic Devices: Organic materials are also being investigated for their light-emitting and light-harvesting properties. The presence of the aromatic groups in 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole suggests potential applications in organic light-emitting diodes (OLEDs) or organic solar cells. Research would be needed to determine the photophysical properties of the compound and its suitability for these applications.
  • Material Science: Organic materials with specific functionalities are being explored for various applications in material science. The octyloxy group in 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole) might impart some liquid crystalline properties, making it a candidate for material development in areas like liquid crystal displays or self-assembling materials. Further investigation into the self-assembly behavior and potential liquid crystalline properties would be necessary.

4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole is a selenium-containing heterocyclic compound that belongs to the selenadiazole family. This compound features a selenadiazole ring, which is a five-membered aromatic structure containing two nitrogen atoms and one selenium atom. The presence of the octyloxy group enhances its solubility in organic solvents and may influence its electronic properties and biological activity. Selenadiazoles are known for their unique chemical properties, including the ability to participate in various

  • Oxidation: The compound can be oxidized to form selenoxides, which are derivatives where the selenium atom is in a higher oxidation state.
  • Reduction: Reduction reactions can convert the selenadiazole ring into selenides, which are compounds containing selenium in a lower oxidation state.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents depending on the reagents used.

Selenium-containing compounds like 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole exhibit significant biological activities. Research indicates that they possess:

  • Antibacterial Properties: Effective against various bacterial strains.
  • Antimicrobial Activity: Inhibits the growth of fungi and other microorganisms.
  • Anticancer Potential: Induces apoptosis in cancer cells through mechanisms such as activation of caspases.
  • Insecticidal Effects: Demonstrates toxicity against certain insect pests .

The synthesis of 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole typically involves:

  • Formation of an Intermediate: The reaction begins with 4-octyloxyaniline or a similar precursor reacting with selenium dioxide in an acidic medium.
  • Cyclization: This intermediate undergoes cyclization to form the selenadiazole ring structure.
  • Purification: The product is usually purified through recrystallization techniques using solvents such as ethanol or ethyl acetate .

The unique properties of 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole lend it to various applications:

  • Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceuticals: Investigated for potential use in developing new therapeutic agents targeting bacterial infections and cancer.
  • Agriculture: Explored for use as an insecticide or fungicide due to its biological activity against pests .

Studies on 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole's interactions with biological systems reveal that it can interact with cellular components such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways, contributing to its observed biological effects. For instance, its anticancer activity may involve disrupting cell cycle regulation or inducing oxidative stress within cancer cells.

Several compounds share structural similarities with 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2,3-SelenadiazoleParent CompoundBasic structure without substituents
Benzo[1,2,3]selenadiazoleFused Ring SystemEnhanced stability; different biological activities
4-(4-Chlorophenyl)-1,2,3-selenadiazoleChlorophenyl SubstitutedExhibits distinct electronic properties due to chlorine

Uniqueness

The presence of the octyloxy group in 4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole imparts unique solubility characteristics and potentially enhances its biological activity compared to other similar compounds. This modification allows for better interaction with lipid membranes and may improve its efficacy as a therapeutic agent .

Dates

Last modified: 08-17-2023

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